Selective Acid Lability of DEIPS Ethers vs. TBS and TES Ethers
The DEIPS group, introduced via DEIPS-OTf, demonstrates a unique selectivity profile that allows for its chemoselective removal under mild acidic conditions while leaving TBS, TES, THP, and 2-deoxy glycosides intact [1]. This differential reactivity enables the use of DEIPS as an orthogonal protecting group in complex molecular architectures where conventional silyl ethers lack the required lability or stability.
| Evidence Dimension | Selective lability under mild acidic conditions |
|---|---|
| Target Compound Data | DEIPS group is selectively cleaved |
| Comparator Or Baseline | TBS, TES, THP, and 2-deoxy glycosides remain intact |
| Quantified Difference | Not explicitly quantified; qualitative selectivity is demonstrated. |
| Conditions | Mild acidic conditions as described in protective group studies [1]. |
Why This Matters
This property is critical for procuring DEIPS-OTf for multi-step syntheses requiring orthogonal protecting group strategies, where TBS-OTf or TES-OTf would lack the necessary chemoselectivity, potentially leading to unwanted side reactions and lower overall yields.
- [1] Toshima, K. et al. The diethylisopropylsilyl group: A new protecting group for alcohols. Tetrahedron Letters, 2001. View Source
